molecular formula C16H18ClNO2S B12521732 N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 652155-25-4

N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B12521732
CAS No.: 652155-25-4
M. Wt: 323.8 g/mol
InChI Key: UKFRYAFHZSIQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorophenyl and a propyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 2-chlorophenylpropylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the sulfonamide formation reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The chlorophenyl and propyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorophenyl)propyl]-2-naphthalenesulfonamide
  • N-[1-(4-Chlorophenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide
  • N-[1-(4-Chlorophenyl)propyl]-N’-(2-methoxy-4-nitrophenyl)urea

Uniqueness

N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group, as opposed to other substitution patterns, may result in different reactivity and interactions with biological targets, making it a compound of particular interest in research.

Properties

CAS No.

652155-25-4

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-3-16(14-6-4-5-7-15(14)17)18-21(19,20)13-10-8-12(2)9-11-13/h4-11,16,18H,3H2,1-2H3

InChI Key

UKFRYAFHZSIQKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.